molecular formula C9H8N2O5S B2969158 {[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid CAS No. 855991-65-0

{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid

Cat. No. B2969158
CAS RN: 855991-65-0
M. Wt: 256.23
InChI Key: NHCWWINDGLZRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, “{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid”, is a unique chemical with the molecular formula C9H7NO5S . It’s important to note that this product is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C9H7NO5S . It’s derived from the 1,2-benzisothiazol-3-yl group, which is a common structural motif in organic chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.220 . It’s also noted that the compound is a solid .

Scientific Research Applications

DMBT-AA has been used in a wide variety of scientific research applications, including studies of cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of oxidative stress and to evaluate the effects of various drugs on cell growth and metabolism. Additionally, DMBT-AA has been used to study the effects of various hormones on cell growth and metabolism.

Mechanism of Action

The exact mechanism of action of DMBT-AA is not yet fully understood. However, it is believed that DMBT-AA acts as an inhibitor of protein kinases and may also act as an antioxidant. Additionally, DMBT-AA may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
Studies have shown that DMBT-AA has a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, DMBT-AA has been shown to inhibit the activity of certain protein kinases, such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). Furthermore, DMBT-AA has been shown to reduce cell proliferation, induce apoptosis, and modulate gene expression.

Advantages and Limitations for Lab Experiments

The major advantage of using DMBT-AA in laboratory experiments is that it is an inexpensive and easily obtained compound. Additionally, it has a wide range of biological activities, making it an attractive compound for a variety of research applications. However, there are some limitations to using DMBT-AA in laboratory experiments. For example, it is not very stable and may degrade over time. Additionally, it is not very soluble in water and may require the use of solvents for successful experiments.

Future Directions

Despite its wide range of applications, there is still much to be learned about the biochemical and physiological effects of DMBT-AA. Future research should focus on further elucidating the mechanism of action of DMBT-AA and exploring its potential therapeutic applications. Additionally, further studies should be conducted to evaluate the safety and efficacy of DMBT-AA for various clinical applications. Finally, research should also focus on developing new synthetic methods for the production of DMBT-AA.

Synthesis Methods

DMBT-AA is synthesized through a multi-step process, beginning with the reaction of 2,2-dimethylbenzothiazole with ethylene glycol in the presence of sodium hydroxide. This reaction produces 2,2-dimethylbenzothiazol-7-yloxyacetic acid, which is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide. This reaction produces {[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]oxy}acetic acid2,2-dimethyl-7-benzothiazolyl-aminooxyacetic acid (DMBT-AA).

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5S/c12-8(13)5-16-10-9-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCWWINDGLZRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.